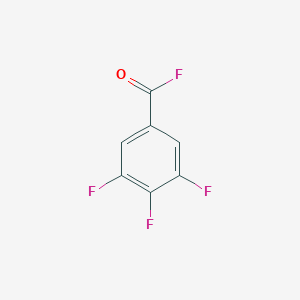
3,4,5-Trifluorobenzoyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Trifluorobenzoyl fluoride is a chemical compound with the molecular formula C7H2F3O2. It is a colorless liquid that is widely used in scientific research. This compound is known for its unique properties and applications in various fields of science.
Mechanism of Action
The mechanism of action of 3,4,5-Trifluorobenzoyl fluoride involves the inhibition of proteases. Proteases are enzymes that break down proteins. By inhibiting proteases, this compound can prevent the breakdown of specific proteins, leading to changes in cellular processes. This mechanism of action is useful in the study of enzyme activity and protein-protein interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, studies have shown that this compound can affect various cellular processes, including protein synthesis and degradation. It is also known to have anti-inflammatory properties, making it useful in the study of various diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 3,4,5-Trifluorobenzoyl fluoride in lab experiments is its ability to inhibit proteases. This property makes it useful in the study of enzyme activity and protein-protein interactions. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using this compound is its potential toxicity. This compound can be harmful if ingested or inhaled, and proper safety precautions must be taken when handling it.
Future Directions
There are many future directions for the study of 3,4,5-Trifluorobenzoyl fluoride. One area of research is the development of new compounds that can inhibit proteases more effectively. Additionally, this compound could be used in the development of new drugs for the treatment of various diseases. Further studies could also be conducted to better understand the biochemical and physiological effects of this compound, leading to new insights into cellular processes and disease mechanisms.
Conclusion
In conclusion, this compound is a unique and versatile compound with many applications in scientific research. Its ability to inhibit proteases makes it useful in the study of enzyme activity and protein-protein interactions. While there are some limitations to its use, this compound has many advantages and is readily available for research purposes. With many future directions for research, this compound is sure to remain an important compound in the field of science.
Synthesis Methods
The synthesis of 3,4,5-Trifluorobenzoyl fluoride involves the reaction of 3,4,5-trifluorobenzoic acid with thionyl chloride. The reaction takes place at room temperature and produces 3,4,5-Trifluorobenzoyl chloride. The chloride is then treated with potassium fluoride to produce this compound. This reaction is a common method for the synthesis of this compound.
Scientific Research Applications
3,4,5-Trifluorobenzoyl fluoride is widely used in scientific research. It is used in the synthesis of various organic compounds. It is also used as a reagent in chemical reactions. This compound is known for its ability to inhibit proteases, making it useful in the study of enzyme activity. It is also used in the study of protein-protein interactions, as it can bind to specific amino acid residues. Additionally, this compound is used in the study of various diseases, including cancer and Alzheimer's disease.
properties
CAS RN |
121579-84-8 |
|---|---|
Molecular Formula |
C7H2F4O |
Molecular Weight |
178.08 g/mol |
IUPAC Name |
3,4,5-trifluorobenzoyl fluoride |
InChI |
InChI=1S/C7H2F4O/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H |
InChI Key |
CQWIVVNUSYSMNJ-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1F)F)F)C(=O)F |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)C(=O)F |
synonyms |
Benzoyl fluoride, 3,4,5-trifluoro- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Dimethylamino)-5-[(3-sulfophenyl)diazenyl]benzenesulfonic acid](/img/structure/B53900.png)

![6-Methyl-[1,2,4]triazolo[1,5-B]pyridazine](/img/structure/B53903.png)
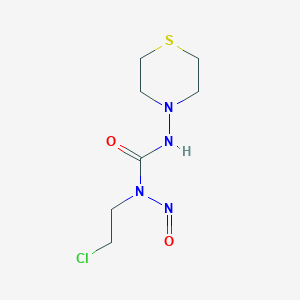


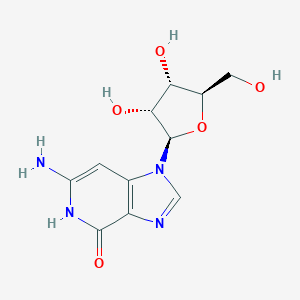
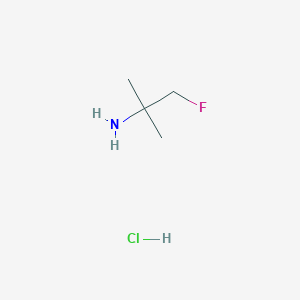
![3-methylbutyl 4-[2-(difluoromethoxy)phenyl]-2-methyl-5-oxo-4,7-dihydro-1H-furo[3,4-b]pyridine-3-carboxylate](/img/structure/B53924.png)
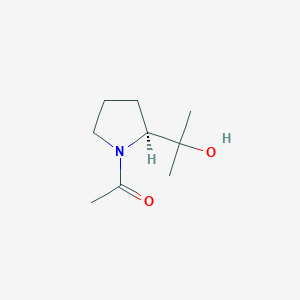
![Tetracyclo[3.2.0.02,7.04,6]heptane-1-carboxylic acid, 5-methyl-(9CI)](/img/structure/B53928.png)

![[19,21,22,24-Tetraacetyloxy-20-(acetyloxymethyl)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B53934.png)
![2-amino-N-[1-[[6-(2-amino-1-hydroxy-2-oxoethyl)-18-[3-(diaminomethylideneamino)propyl]-12-(1-hydroxyethyl)-3-(hydroxymethyl)-24-(1-hydroxy-2-methylpropyl)-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-phenyl-15-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide](/img/structure/B53936.png)